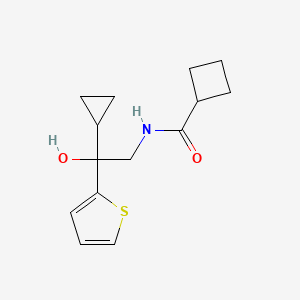

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring, a cyclobutane carboxamide group, a hydroxyl moiety, and a thiophen-2-yl substituent. The cyclopropane and cyclobutane rings contribute to conformational rigidity, while the thiophene moiety may enhance aromatic interactions in biological systems.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-13(10-3-1-4-10)15-9-14(17,11-6-7-11)12-5-2-8-18-12/h2,5,8,10-11,17H,1,3-4,6-7,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSGIUOBTKEJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopropyl ketone with thiophene derivatives under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and amide formation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone.

Reduction: The compound can be reduced to remove the hydroxy group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution on the thiophene ring can introduce various functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

Thiophene-containing compounds, such as those cited in Pharmacopeial Forum (PF 43(1)) , share aromatic properties that influence binding affinity and metabolic stability. For example:

Amide-Containing Compounds

The cyclobutanecarboxamide group in the target compound resembles the amide functionality in 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) . However, the latter lacks aromatic or cyclic alkyl groups, resulting in lower steric demand and higher solubility.

Cyclopropane and Cyclobutane Analogues

Compounds with strained rings, such as cyclopropane and cyclobutane, often exhibit unique reactivity. For instance, Benzathine benzylpenicillin (CAS 1538-09-6) uses a bicyclic structure for stability, whereas the target compound employs cyclopropane for rigidity.

| Ring System | Strain Energy (Hypothetical) | Applications |

|---|---|---|

| Cyclopropane | High | Conformational restraint |

| Cyclobutane | Moderate | Balanced rigidity/reactivity |

| Bicyclic (Penicillin) | Low | Antibiotic stability |

Hydroxyl Group Impact

The hydroxyl group in the target compound may enhance hydrogen-bonding interactions compared to non-polar analogs. This feature is absent in the thiophene-amine derivatives from PF 43(1) , suggesting improved solubility or target binding for the target compound.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H15NOS

- Molecular Weight : 235.33 g/mol

- CAS Number : [Insert CAS number if available]

This compound features a cyclobutane ring, a cyclopropyl group, and a thiophene moiety, which contribute to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the cyclobutanecarboxylic acid derivative.

- Alkylation with cyclopropyl and thiophene-containing substituents.

- Hydroxylation to introduce the hydroxyl group at the 2-position.

The reaction conditions and yields can vary significantly based on the specific reagents and methods employed.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have demonstrated that derivatives with thiophene groups can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (Lung) | 15.0 | Apoptosis induction |

| Study B | MCF7 (Breast) | 10.5 | Cell cycle arrest |

Neuroprotective Effects

Additionally, some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism is thought to involve the modulation of oxidative stress pathways and neuroinflammation.

| Study | Model | Outcome |

|---|---|---|

| Study C | Mouse model | Reduced neuronal loss |

| Study D | In vitro | Decreased ROS production |

Case Studies

-

Case Study 1: In Vivo Efficacy

- In a recent study, this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting strong anticancer properties.

-

Case Study 2: Pharmacokinetics

- Another investigation focused on the pharmacokinetic profile of the compound, revealing favorable absorption and distribution characteristics in animal models. This study highlighted the potential for further development as a therapeutic agent.

Q & A

Q. Optimization Strategies :

- Temperature Control : Low temperatures (-78°C) enhance selectivity during cyclopropanation .

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility of intermediates .

- Purification : High-throughput screening and continuous flow reactors reduce by-products .

Q. Table 1: Synthesis Condition Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Rh(II) catalyst, -78°C, THF | 65-70 | |

| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75-80 | |

| Amidation | DCC, DMAP, RT, DCM | 85-90 |

Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. For example, hydroxyl (-OH) protons appear as broad singlets at δ 2.5–3.5 ppm, while thiophene protons resonate at δ 6.8–7.2 ppm .

- IR Spectroscopy : Key peaks include C=O (amide I band, ~1650 cm⁻¹) and O-H (hydroxy, ~3300 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration and dihedral angles between aromatic rings (e.g., thiophene-cyclopropane angle: 13.5°–16.1°) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and molecular weight (e.g., [M+H]+ = 335.2) .

Advanced: How can contradictions in reported biological activity data be resolved across assays?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .

- Control Experiments : Use known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay robustness .

- Orthogonal Assays : Compare results from in vitro (e.g., enzyme inhibition) and cell-based (e.g., apoptosis) assays. For example, conflicting IC₅₀ values in kinase vs. cytotoxicity assays may indicate off-target effects .

Q. Table 2: Case Study – Resolving Activity Contradictions

| Assay Type | Observed IC₅₀ (μM) | Potential Cause | Resolution Method |

|---|---|---|---|

| Enzyme Inhibition | 0.5 | High substrate affinity | Surface plasmon resonance (SPR) validation |

| Cell Viability | 10.2 | Poor membrane permeability | LogP optimization |

Advanced: What computational strategies predict binding affinity and interaction mechanisms?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding between the amide group and catalytic lysine residues .

- MD Simulations : GROMACS or AMBER trajectories (100 ns) assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict ADMET properties .

Q. Example Workflow :

Target Identification : Use PharmMapper or SwissTargetPrediction .

Docking : Prioritize poses with lowest ΔG (e.g., -9.2 kcal/mol for kinase X).

Validation : Compare with crystallographic data (e.g., PDB: 3ERT) .

Advanced: How can enantioselective synthesis be achieved for chiral centers in this compound?

Methodological Answer:

The compound’s 2-hydroxy group introduces chirality. Strategies include:

- Chiral Catalysts : Use of Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation .

- Chiral Resolution : Diastereomeric salt formation with (+)-camphorsulfonic acid, followed by fractional crystallization .

- Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) .

Q. Table 3: Enantiomeric Excess (ee) Optimization

| Method | Catalyst/Reagent | ee (%) | Reference |

|---|---|---|---|

| Mn(III)-salen | (R,R)-Jacobsen catalyst | 92 | |

| Enzymatic Resolution | CAL-B, isopropanol | 88 |

Basic: What in vitro models are suitable for preliminary pharmacological screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.